molecular formula C8H10 B14036095 Dimethylbenzene-D3

Dimethylbenzene-D3

Cat. No.: B14036095
M. Wt: 109.18 g/mol
InChI Key: CTQNGGLPUBDAKN-QGZYMEECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylbenzene-D3, also known as deuterated xylene, is a stable isotopologue of xylene where eight hydrogen atoms are replaced with deuterium. This compound is an essential analytical standard in research laboratories, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where it is used for solvent suppression, chemical shift referencing, and as an internal standard for quantitative analysis . Standard xylene (C₈H₁₀) is an aromatic hydrocarbon comprising three isomers (ortho-, meta-, and para-xylene) and is widely utilized as a solvent and a precursor in the industrial production of polymers and chemicals . Commercially obtained xylene is a colorless, flammable liquid that is miscible with many organic solvents but insoluble in water . Important Notice: This product is labeled "For Research Use Only" (RUO) . RUO products are specialized tools intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other personal uses . This product is not a drug and has not been approved by the FDA or any other regulatory agency for human use.

Properties

Molecular Formula

C8H10

Molecular Weight

109.18 g/mol

IUPAC Name

1,2,3-trideuterio-4,5-dimethylbenzene

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D

InChI Key

CTQNGGLPUBDAKN-QGZYMEECSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1)C)C)[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Sample Preparation and Isotopic Labeling in Vitamin D3 Studies

  • Alexandridou et al. describe sample preparation involving addition of deuterated vitamin D3 internal standards, followed by homogenization, saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for purification before analysis by liquid chromatography-mass spectrometry (LC-MS).
  • The use of deuterated internal standards highlights the importance of isotopic purity and stability in labeled compounds, which is relevant for this compound preparation.

Chemical Synthesis Approaches for Vitamin D3 Derivatives

  • A convergent synthetic approach for vitamin D3 metabolites involves oxidative cleavage, silylation, ozonolysis, and Wittig reactions starting from vitamin D2 or D3 precursors.
  • These methods emphasize the use of protective groups and selective functional group transformations, which can be adapted for aromatic deuterated compound synthesis.

Stabilization and Formulation Techniques

  • Patent CN112569197A describes a preparation of vitamin D3 compositions involving coating sugar cores with solutions containing vitamin D3 and stabilizers using fluidized bed spraying techniques.
  • Though focused on formulation rather than synthesis, such stabilization methods are relevant for handling sensitive deuterated compounds like this compound.

Comparative Table of Preparation Methods for Deuterated Aromatic Compounds

Preparation Method Description Advantages Limitations Typical Applications
Catalytic Hydrogen-Deuterium Exchange Aromatic compound exposed to D2 gas with metal catalyst Direct isotopic exchange, relatively simple Requires expensive catalysts and D2 gas; selectivity control Preparation of deuterated solvents and standards
Synthesis from Deuterated Precursors Assembly from deuterated building blocks (e.g., CD3I) Precise control of deuterium placement Multi-step synthesis, costly reagents Custom-labeled compounds for research
Isotopic Labeling via Chemical Modification Functional group transformations with deuterated reagents Versatile for complex molecules Requires careful protection/deprotection Complex deuterated pharmaceuticals and metabolites

Summary and Professional Recommendations

  • This compound preparation is most commonly achieved through catalytic H-D exchange or synthesis from deuterated methylating agents.
  • The choice of method depends on the required isotopic purity, position of deuterium incorporation, cost constraints, and scale.
  • For high isotopic purity and site-specific labeling, synthesis from deuterated precursors is preferred despite complexity.
  • Catalytic exchange is suitable for bulk preparation where full deuteration is acceptable.
  • Purification techniques such as liquid-liquid extraction and solid-phase extraction, as used in vitamin D3 deuterated analog preparation, are recommended to ensure compound purity.
  • Stabilization and handling protocols, including protective coatings, can enhance the shelf-life and usability of this compound in research applications.

Chemical Reactions Analysis

Types of Reactions

Dimethylbenzene-D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids (e.g., 1,3-dimethylbenzoic acid) or aldehydes (e.g., 1,3-dimethylbenzaldehyde).

    Reduction: Formation of corresponding alkanes (e.g., 1,3-dimethylcyclohexane).

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

Dimethylbenzene-D3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and solvent in NMR studies.

    Isotope Labeling: Used in tracer studies to investigate reaction mechanisms and metabolic pathways.

    Material Science: Employed in the synthesis of deuterated polymers and materials for studying their properties.

    Pharmaceutical Research: Utilized in drug development and metabolism studies to track the distribution and breakdown of compounds.

Mechanism of Action

The mechanism of action of Dimethylbenzene-D3 in various applications is primarily related to its isotopic labeling. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and quantification of compounds. In isotope labeling studies, this compound acts as a tracer, allowing researchers to follow the movement and transformation of molecules in chemical and biological systems.

Comparison with Similar Compounds

Structural Analogs and Regulatory Data

The following table compares Dimethylbenzene-D3 with structurally related dimethyl-substituted compounds from the evidence, emphasizing regulatory identifiers and applications:

Compound Name CAS Number EPA Systematic Name EPA Reference ID Primary Uses
This compound (hypothetical) Not provided Likely "Benzene, dimethyl-D3" Not listed NMR spectroscopy, isotopic labeling
N,N-Dimethylbenzylamine Not provided Benzenemethanamine, N,N-dimethyl- Not listed Catalyst, pharmaceutical intermediate
2,3-Dimethyloctane 7146-60-3 Octane, 2,3-dimethyl- 689364 Environmental monitoring
Dimethylaminoazobenzene, 4- 60-11-7 Benzenamine, N,N-dimethyl-4-(phenylazo)- 3269 Dye research, carcinogenicity studies

Key Observations :

  • Regulatory Codes: this compound lacks explicit EPA identifiers in the evidence, unlike 2,3-Dimethyloctane (EPA ID: 689364) and 4-Dimethylaminoazobenzene (EPA ID: 3269), which are tracked for environmental and toxicological purposes .
  • Applications: While this compound is specialized for analytical chemistry, other dimethyl-substituted compounds serve broader roles, such as N,N-Dimethylbenzylamine in synthesis and 4-Dimethylaminoazobenzene in dye research .

Physical and Chemical Properties

Deuterated compounds like this compound exhibit distinct physical properties compared to non-deuterated analogs:

  • Boiling/Melting Points: Deuterium’s higher mass may slightly elevate boiling points relative to non-deuterated xylene.
  • Spectroscopic Behavior: Deuterium’s nuclear spin (I=1) enhances NMR sensitivity, unlike non-deuterated dimethylbenzene derivatives, which produce complex splitting patterns .

Comparison with Extraction Solvents: highlights dichloromethane (DCM) as a solvent for polycyclic aromatic compounds (PACs), with extraction yields varying by ~20% under different conditions.

Research and Industrial Implications

  • Analytical Chemistry: this compound’s deuterium signature minimizes spectral interference, contrasting with non-deuterated dimethyl compounds like 3,4-Dihydroxybenzeneacrylic acid (used in pharmacological research ).
  • Synthetic Utility : Unlike N,N-Dimethylbenzylamine, which serves as a precursor in fine chemicals , this compound is primarily a tool for mechanistic studies.

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